2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, a sulfanyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with acetohydrazide to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or bromophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N’-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
Molecular Formula |
C24H21BrN4OS |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H21BrN4OS/c1-17(19-11-13-20(25)14-12-19)27-28-23(30)16-31-24-26-21-9-5-6-10-22(21)29(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
OYCYGPAYCLGHLT-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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